molecular formula C31H40N2 B288899 2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide

2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide

Cat. No.: B288899
M. Wt: 440.7 g/mol
InChI Key: TUZNUAVZVKRQRI-UHFFFAOYSA-N
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Description

2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide is an organic compound that belongs to the amidine class of chemicals It is characterized by the presence of two isopropyl groups and two mesityl groups attached to a benzamidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide typically involves the reaction of 2,6-dimesitylaniline with diisopropylcarbodiimide. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound hydride.

    Substitution: Formation of substituted benzamidines with various functional groups.

Scientific Research Applications

2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-Diisopropyl-2,6-bis(4-tert-butylphenyl)benzamidine
  • N,N’-Diisopropyl-1,4-benzenediamine
  • N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine

Uniqueness

2,2'',4,4'',6,6''-hexamethyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of mesityl groups enhances its steric hindrance, making it a valuable ligand in coordination chemistry. Additionally, its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C31H40N2

Molecular Weight

440.7 g/mol

IUPAC Name

N,N//'-di(propan-2-yl)-2,6-bis(2,4,6-trimethylphenyl)benzenecarboximidamide

InChI

InChI=1S/C31H40N2/c1-18(2)32-31(33-19(3)4)30-26(28-22(7)14-20(5)15-23(28)8)12-11-13-27(30)29-24(9)16-21(6)17-25(29)10/h11-19H,1-10H3,(H,32,33)

InChI Key

TUZNUAVZVKRQRI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)C(=NC(C)C)NC(C)C)C

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)/C(=N/C(C)C)/NC(C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)C(=NC(C)C)NC(C)C)C

Origin of Product

United States

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